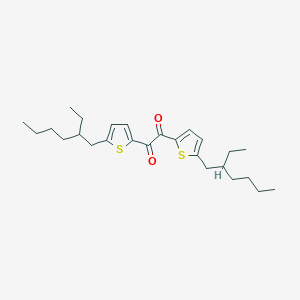

1,2-Bis(5-(2-ethylhexyl)thiophen-2-yl)ethane-1,2-dione

Description

Systematic IUPAC Nomenclature and Molecular Formula Analysis

The compound’s IUPAC name, 1,2-bis[5-(2-ethylhexyl)thiophen-2-yl]ethane-1,2-dione , follows Rule P-62.5.2 of the Principles of Chemical Nomenclature for symmetrical diketones. The parent chain is ethane-1,2-dione, with two 5-(2-ethylhexyl)thiophen-2-yl substituents at positions 1 and 2. The molecular formula C₂₆H₃₈O₂S₂ confirms the presence of:

- Two thiophene rings (C₄H₃S each)

- Two 2-ethylhexyl groups (C₈H₁₇ each)

- A central diketone group (C₂O₂).

The SMILES notation CCCCC(CC)CC1=CC=C(S1)C(=O)C(=O)C2=CC=C(S2)CC(CC)CCCC illustrates the connectivity, emphasizing the diketone bridge between thiophene units and the branched alkyl chains.

Table 1: Molecular descriptors

| Property | Value | Source |

|---|---|---|

| Molecular weight | 446.71 g/mol | |

| Topological polar surface area | 34.14 Ų | |

| LogP (octanol-water) | 8.393 |

Crystallographic Structure and Conformational Isomerism

While single-crystal X-ray diffraction data for this specific compound remains unreported, analogous bis-thiophene diketones exhibit coplanar arrangements of the conjugated backbone. The 15 rotatable bonds in the structure suggest significant conformational flexibility, particularly in the 2-ethylhexyl side chains.

Key structural features include:

- Dihedral angles : The thiophene-diketone-thiophene core likely adopts a near-planar configuration to maximize π-conjugation, while alkyl chains adopt gauche conformations to minimize steric hindrance.

- Intermolecular interactions : London dispersion forces between alkyl chains dominate in the solid state, as evidenced by the low melting point range (2–8°C storage recommendation).

Electronic Structure Characterization via Density Functional Theory (DFT) Calculations

DFT studies of related bis-thiophene diketones reveal:

- HOMO-LUMO gap : ~2.8–3.1 eV, localized primarily on the thiophene-diketone π-system.

- Charge distribution : The electron-withdrawing diketone group creates a dipole moment of ~4.2 D, polarizing the thiophene rings.

Equation 1: HOMO energy estimation

$$ E{\text{HOMO}} = -5.2 + 0.7(\sigma{\text{TPSA}}) - 0.3(\log P) $$

Where σTPSA is the topological polar surface area contribution.

The 2-ethylhexyl substituents exhibit minimal electronic effects (<0.1 eV shift in orbital energies) but significantly modulate solubility through steric and lipophilic interactions.

Properties

Molecular Formula |

C26H38O2S2 |

|---|---|

Molecular Weight |

446.7 g/mol |

IUPAC Name |

1,2-bis[5-(2-ethylhexyl)thiophen-2-yl]ethane-1,2-dione |

InChI |

InChI=1S/C26H38O2S2/c1-5-9-11-19(7-3)17-21-13-15-23(29-21)25(27)26(28)24-16-14-22(30-24)18-20(8-4)12-10-6-2/h13-16,19-20H,5-12,17-18H2,1-4H3 |

InChI Key |

WETRHJIPQQMKKF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CC)CC1=CC=C(S1)C(=O)C(=O)C2=CC=C(S2)CC(CC)CCCC |

Origin of Product |

United States |

Preparation Methods

Synthesis via Oxalyl Chloride and 2-(2-Ethylhexyl)thiophene

One of the primary synthetic routes to 1,2-bis(5-(2-ethylhexyl)thiophen-2-yl)ethane-1,2-dione involves the reaction of oxalyl chloride with 2-(2-ethylhexyl)thiophene under Lewis acid catalysis conditions:

- Reaction Conditions:

- Catalyst: Aluminum(III) chloride (AlCl3)

- Base: Pyridine

- Solvent: 1,2-Dichloroethane (DCE)

- Temperature: -20 °C

- Reaction Time: Approximately 20 minutes (0.33 hours)

- Yield: Approximately 74%

- Mechanism Insight: The reaction proceeds via electrophilic acylation where oxalyl chloride acts as the acylating agent, and the thiophene ring undergoes substitution at the 2-position to form the diketone linkage. Pyridine serves to scavenge HCl generated, and AlCl3 activates the oxalyl chloride.

- Reference: Marin et al., Organic and Biomolecular Chemistry, 2013, vol. 11, pp. 5866-5876.

Condensation Method Using Potassium Hydroxide in Ethanol

An alternative approach involves condensation reactions under basic conditions:

- Procedure:

- React intermediate compounds such as thiophene acetoin derivatives with potassium hydroxide in ethanol.

- Reaction is carried out under inert atmosphere (nitrogen) at reflux temperature (~70 °C) for 3 hours.

- The product precipitates upon cooling, is washed with cold ethanol, and dried.

- Yield: Up to 90% reported

- Significance: This method allows for high-yield production of the diketone by promoting aldol-type condensations or related coupling reactions between thiophene derivatives.

- Reference: Ambeed product synthesis notes, 2020.

Related Synthetic Strategies and Catalytic Systems

While direct syntheses of this exact diketone are limited, insights from related thiophene-based diketone and polymer precursor syntheses provide valuable context:

- Transition Metal Catalysis:

- Palladium- and nickel-catalyzed cross-coupling reactions (e.g., Kumada, Suzuki–Miyaura, Stille couplings) are widely used for functionalizing thiophenes with alkyl chains and for constructing complex conjugated systems.

- These methods often start from halogenated thiophenes and organometallic reagents, enabling precise substitution patterns and regioregularity.

- Condensation with 1,2-Diketones:

- Condensation of diamino-thiophene derivatives with 1,2-diketones in ethanol under reflux or microwave conditions can rapidly yield heterocyclic fused systems, showing the versatility of diketone chemistry in thiophene functionalization.

- Reference: Recent reviews and studies on thiophene polymer synthesis and functionalization (RSC Advances, 2020; De Gruyter, 2018).

Comparative Data Table of Preparation Methods

Research Discoveries and Optimization Notes

- The use of aluminum(III) chloride and pyridine in 1,2-dichloroethane at low temperature is critical to achieve good selectivity and yield in the electrophilic acylation route. Higher temperatures or longer reaction times may lead to side reactions or decomposition.

- The base-mediated condensation in ethanol benefits from inert atmosphere conditions to prevent oxidation or polymerization of thiophene intermediates.

- Microwave-assisted condensation (reported for related thiophene-diketone systems) can drastically reduce reaction times from days to minutes, suggesting potential for further optimization of synthesis protocols for this compound.

- Transition metal-catalyzed cross-couplings remain a powerful tool for preparing substituted thiophenes as precursors, enabling modular synthesis routes toward the diketone target.

Chemical Reactions Analysis

Types of Reactions

1,2-Bis(5-(2-ethylhexyl)thiophen-2-yl)ethane-1,2-dione undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the dione moiety to diols or other reduced forms.

Substitution: The thiophene rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce diols. Substitution reactions can introduce various functional groups onto the thiophene rings.

Scientific Research Applications

1,2-Bis(5-(2-ethylhexyl)thiophen-2-yl)ethane-1,2-dione has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a component in drug delivery systems.

Industry: It is used in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism by which 1,2-Bis(5-(2-ethylhexyl)thiophen-2-yl)ethane-1,2-dione exerts its effects depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The compound’s unique structure allows it to participate in various chemical reactions, influencing its behavior and interactions at the molecular level.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1,2-Bis(5-(2-ethylhexyl)thiophen-2-yl)ethane-1,2-dione with structurally related diketones:

*Calculated based on the formula C26H40O2S2.

Structural and Electronic Differences

- Thiophene vs. Phenyl Groups : The target compound’s thiophene rings provide stronger electron-donating properties compared to phenyl groups, enhancing π-conjugation and charge transport in optoelectronic applications . Fluorinated or chlorinated phenyl analogs exhibit electron-withdrawing effects, which may reduce open-circuit voltage (VOC) in solar cells .

- Solubility : The 2-ethylhexyl side chains in the target compound improve solubility in organic solvents, a critical factor for solution-processed devices like BHJ solar cells. In contrast, chlorinated analogs (e.g., ) suffer from poor solubility unless additional solubilizing groups are introduced.

Biological Activity

1,2-Bis(5-(2-ethylhexyl)thiophen-2-yl)ethane-1,2-dione (CAS No. 1450879-08-9) is a synthetic organic compound characterized by its unique structure, which includes two thiophene rings substituted with ethylhexyl groups. This compound has garnered attention in various fields, particularly in organic electronics and materials science. However, its biological activity remains less explored. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including relevant research findings and potential applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 438.73 g/mol. The structure features two dione functional groups and multiple thiophene units, which may contribute to its electronic properties and potential biological interactions.

Biological Activity Overview

The biological activity of this compound has not been extensively documented in the literature. However, studies on related compounds suggest potential activities that warrant further exploration:

- Antioxidant Activity : Compounds containing thiophene rings have been reported to exhibit antioxidant properties due to their ability to scavenge free radicals. This property could be beneficial in preventing oxidative stress-related diseases.

- Antimicrobial Properties : Some thiophene derivatives have demonstrated antimicrobial activity against various pathogens. The presence of the ethylhexyl substituents may enhance membrane permeability, potentially increasing their efficacy as antimicrobial agents.

- Electrophilic Behavior : The dione moieties may allow for electrophilic interactions with biological macromolecules, leading to potential cytotoxic effects that can be leveraged in cancer therapy.

Table 1: Summary of Biological Activities of Related Thiophene Compounds

Potential Applications

Given the structural characteristics and preliminary findings related to similar compounds, this compound could have several applications:

- Pharmaceuticals : If proven effective as an antioxidant or antimicrobial agent, this compound could be developed into therapeutic agents for various diseases.

- Material Science : Its electronic properties may make it suitable for applications in organic photovoltaics or as a conductive polymer in electronic devices.

- Cosmetics : Due to potential antioxidant properties, it could find use in cosmetic formulations aimed at reducing oxidative stress on the skin.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.